molecular formula C15H10N2O6 B12597368 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 917614-71-2

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid

Cat. No.: B12597368
CAS No.: 917614-71-2
M. Wt: 314.25 g/mol
InChI Key: BVQPLXPXVIIZII-UHFFFAOYSA-N
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Description

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C15H9NO6 It is a derivative of benzoic acid, featuring nitro groups and a phenyl ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid typically involves the nitration of a suitable precursor, such as 2-[2-(4-nitrophenyl)ethenyl]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas, palladium on carbon, and other metal catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: The major products are the corresponding amino derivatives.

    Substitution: Depending on the substituent introduced, various substituted benzoic acid derivatives can be formed.

Scientific Research Applications

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The phenyl ethenyl substituent can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Properties

CAS No.

917614-71-2

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

3-nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid

InChI

InChI=1S/C15H10N2O6/c18-15(19)13-2-1-3-14(17(22)23)12(13)9-6-10-4-7-11(8-5-10)16(20)21/h1-9H,(H,18,19)

InChI Key

BVQPLXPXVIIZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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